3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
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Overview
Description
3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound featuring a combination of a pyrazole ring substituted with a trifluoromethyl group and a benzoic acid moiety. It belongs to a class of compounds often explored for their potential in various scientific research applications.
Mechanism of Action
Mode of Action
Without specific target information, it’s challenging to detail the exact mode of action of this compound. The presence of the trifluoromethyl group and the pyrazole ring in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking .
Pharmacokinetics
The trifluoromethyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which might improve its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the trifluoromethyl group might enhance the compound’s stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multi-step reactions starting with commercially available precursors. One common approach is:
Formation of the pyrazole ring through condensation reactions involving 1,3-diketones and hydrazines.
Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Coupling the pyrazole derivative with benzoic acid or its derivatives via Friedel-Crafts acylation or other coupling strategies.
Industrial Production Methods
Industrial-scale production of this compound may utilize similar synthetic routes but optimized for efficiency and cost-effectiveness. This might involve automated synthesis equipment and continuous flow chemistry to scale up the production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The benzoic acid moiety can undergo oxidation, although the presence of the trifluoromethyl and pyrazole groups may offer some resistance.
Reduction: : Reduction reactions are possible, particularly on the benzoic acid group, converting it to benzyl alcohol derivatives.
Substitution: : Substitution reactions on the pyrazole ring, particularly electrophilic substitution, are common, involving various halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Friedel-Crafts catalysts (AlCl₃) are used for acylation, while halogenation might involve agents like bromine or chlorine in the presence of iron or aluminum chloride.
Major Products Formed
The major products from these reactions can range from various substituted pyrazole derivatives to reduced forms of the benzoic acid moiety, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is often used as a building block for synthesizing more complex molecules due to its functional groups.
Biology
The compound can act as a scaffold for the development of bioactive molecules, potentially interacting with biological macromolecules like enzymes or receptors.
Medicine
Medicinal chemists may investigate this compound for its potential therapeutic properties, given the presence of the trifluoromethyl group, which often imparts favorable pharmacokinetic properties.
Industry
In the industrial sector, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Comparison
Structure: : Similar compounds might include other pyrazole derivatives, but the presence of the trifluoromethyl group in this specific compound could offer enhanced stability and lipophilicity.
Properties: : Compared to its analogs, 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid might have unique reactivity and biological activity due to its substituents.
List of Similar Compounds
3-{[5-methyl-3-(chloromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
3-{[5-methyl-3-(fluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
3-{[5-methyl-3-(bromomethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Properties
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-5-11(13(14,15)16)17-18(8)7-9-3-2-4-10(6-9)12(19)20/h2-6H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSJSPQMRYDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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